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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylisoquinoline, also known as isoquinoline-4-carbaldehyde, is an aromatic
heterocyclic aldehyde with the chemical formula C10H7NO.[1] Its structure, featuring an
isoquinoline core with an aldehyde group at the 4-position, makes it a valuable intermediate in
synthetic organic chemistry and a compound of interest in medicinal chemistry. The reactivity of
the aldehyde group allows for a variety of chemical transformations, making it a key building
block for the synthesis of more complex molecules, including potential therapeutic agents. This
guide provides a comprehensive overview of the known physical and spectral characteristics of
4-formylisoquinoline, along with relevant experimental protocols.

Core Physical Properties

The physical state of 4-formylisoquinoline is a solid, appearing as a white to yellow substance.
[2] Limited quantitative data regarding its physical properties is available in the public domain.
The following table summarizes the available information.
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Property Value Source
Molecular Formula C10H7NO [1]
Molecular Weight 157.17 g/mol [1]
CAS Number 22960-16-3 [1]
Melting Point 101-106 °C [2]
Boiling Point 331.7 £ 15.0 °C (Predicted) [2]
Appearance White to yellow solid [2]

No quantitative data available.
Solubili General solubility principles
olubility
suggest it is likely soluble in

common organic solvents.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-
formylisoquinoline. Below are the available spectral data.

'H NMR Spectroscopy

The proton nuclear magnetic resonance (*H NMR) spectrum provides detailed information
about the hydrogen atoms in the molecule. The reported chemical shifts (8) in parts per million
(ppm) and coupling constants (J) in Hertz (Hz) for 4-formylisoquinoline in deuterated chloroform
(CDCI3) are as follows:
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Coupling Constant

Chemical Shift () Multiplicity ) Assignment

1041 . ;L:HH,C,)A)Idehyde proton (-
9.45 S - 1H, Aromatic proton
9.22 d 8.4 Hz 1H, Aromatic proton
8.96 S - 1H, Aromatic proton
8.10 d 8.4 Hz 1H, Aromatic proton
7.96-7.92 m - 1H, Aromatic proton
7.76 t 8.4 Hz 1H, Aromatic proton

Source:[2]

3C NMR Spectroscopy

Specific experimental 13C NMR data for 4-formylisoquinoline is not readily available in the
searched literature. However, based on the general chemical shift ranges for aromatic
aldehydes and isoquinoline derivatives, the following are predicted regions for the carbon
signals:

¢ Aldehyde Carbonyl (C=0): ~190-200 ppm

e Aromatic Carbons: ~120-150 ppm

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for 4-formylisoquinoline are not available. However,
characteristic absorption bands for the functional groups present in the molecule are expected
in the following regions:

e Aromatic C-H stretch: 3000-3100 cm~!

o Aldehyde C-H stretch: Two weak bands around 2720 cm~* and 2820 cm™1
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e C=0 (carbonyl) stretch: A strong band around 1700 cm~*
e C=C and C=N (aromatic ring) stretches: 1400-1600 cm™1

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of 4-
formylisoquinoline are not published. However, a documented synthesis protocol and general
methodologies for characterization are provided below.

Synthesis of 4-Formylisoquinoline

A common method for the synthesis of 4-formylisoquinoline is through the formylation of an
isoquinoline precursor. One documented procedure involves the reaction of 4-
bromoisoquinoline with a formylating agent.

Materials:

e 4-Bromoisoquinoline

e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) solution in hexanes
¢ N,N-Dimethylformamide (DMF)

e Saturated aqueous ammonium chloride solution
o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography

e Petroleum ether

Procedure:
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Dissolve 4-bromoisoquinoline in anhydrous THF in a flame-dried flask under an inert
atmosphere (e.g., nitrogen or argon).

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the reaction
mixture at this temperature for a specified time to allow for lithium-halogen exchange.

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture. Continue stirring at the
low temperature.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Allow the mixture to warm to room temperature.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., a gradient of ethyl acetate in petroleum ether) to yield pure 4-formylisoquinoline.

General Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus.

Procedure:

Finely powder a small amount of the dry sample.

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
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e Then, decrease the heating rate to 1-2 °C per minute.

e Record the temperature at which the first liquid appears (the beginning of melting) and the
temperature at which the entire sample becomes a clear liquid (the end of melting). The
recorded range is the melting point of the substance.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

Dissolve a small amount of the purified 4-formylisoquinoline in a deuterated solvent (e.qg.,
CDCls).

Transfer the solution to an NMR tube.

Acquire the *H and 3C NMR spectra using a nuclear magnetic resonance spectrometer.

Process the spectra to determine chemical shifts, coupling constants, and integration values.
IR Spectroscopy:

o Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr
pellet or by using an Attenuated Total Reflectance (ATR) accessory.

e Obtain the infrared spectrum using an FT-IR spectrometer.

« |dentify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of
an organic compound like 4-formylisoquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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